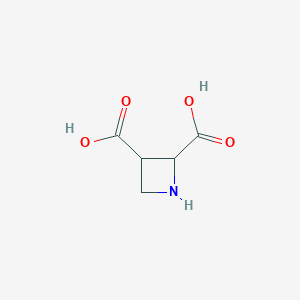

Azetidine-2,3-dicarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azetidine-2,3-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Azetidine-2,3-dicarboxylic acid has been studied for its potential as a ligand at NMDA (N-Methyl-D-Aspartate) receptors. The NMDA receptor is crucial for synaptic plasticity and memory function, making it a target for neuropharmacological research.

NMDA Receptor Agonism

The four stereoisomers of ADC—L-trans-ADC, L-cis-ADC, D-trans-ADC, and D-cis-ADC—have been synthesized and evaluated for their affinity and agonistic activity at NMDA receptors. Notably:

- L-trans-ADC exhibited the highest affinity with a Ki value of 10 μM and showed potent agonist activity at the NR1/NR2D subtype (EC50 = 50 μM), significantly higher than other subtypes .

- D-cis-ADC acted as a partial agonist at NR1/NR2C and NR1/NR2D with moderate potencies (EC50 = 720 μM and 230 μM, respectively) .

These findings suggest that ADC could be developed as a therapeutic agent targeting neurological disorders where NMDA receptor modulation is beneficial.

Neurotoxicity Studies

Research has also indicated that azetidine-2-carboxylic acid (Aze), a related compound, can induce oligodendrogliopathy in mice. This condition mimics multiple sclerosis pathology without leukocyte infiltration. High doses of Aze led to significant neurological impairments and cellular changes in oligodendrocytes, including apoptosis and abnormal mitochondrial morphology . Such studies underscore the importance of understanding the dual nature of azetidine derivatives—both therapeutic potential and toxicity.

Stereocontrolled Synthesis

The synthesis involves starting from chiral precursors and applying stereospecific reactions to yield the desired stereoisomers. For example:

- The synthesis of L-trans-ADC was accomplished by reacting specific chiral intermediates through a series of steps that included N-alkylation and oxidation .

Electrocyclic Reactions

Another method involves electrocyclic reactions leading to the formation of azetidine rings, which are subsequently functionalized to yield the dicarboxylic acid derivatives . This approach allows for the efficient production of both cis and trans isomers with high yields.

Case Studies

Several studies have highlighted the applications and implications of azetidine derivatives in various contexts:

NMDA Receptor Binding Studies

In one study, the binding affinities of different ADC stereoisomers were assessed using radioligand binding assays. The results demonstrated significant differences in receptor activation profiles among the isomers, indicating potential for selective drug development targeting specific NMDA receptor subtypes .

Oligodendrogliopathy Induction

Another pivotal study explored the effects of Aze on oligodendrocytes in mouse models. The findings revealed that Aze could disrupt normal myelin formation and lead to neurodegenerative changes similar to those seen in multiple sclerosis, providing insights into potential risks associated with dietary or therapeutic use of azetidine compounds .

Propiedades

Número CAS |

147332-14-7 |

|---|---|

Fórmula molecular |

C5H7NO4 |

Peso molecular |

145.11 g/mol |

Nombre IUPAC |

azetidine-2,3-dicarboxylic acid |

InChI |

InChI=1S/C5H7NO4/c7-4(8)2-1-6-3(2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10) |

Clave InChI |

BLLPFMQOLSYTBX-UHFFFAOYSA-N |

SMILES |

C1C(C(N1)C(=O)O)C(=O)O |

SMILES canónico |

C1C(C(N1)C(=O)O)C(=O)O |

Sinónimos |

2,3-Azetidinedicarboxylicacid(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.